molecular formula C21H16FN3O3S B2555887 4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-12-5

4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2555887
CAS RN: 899731-12-5
M. Wt: 409.44
InChI Key: GQQXIXRWODVOBU-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis and Antitumor Activity

A significant application of such compounds is in the development of novel therapeutic agents with potential antitumor activity. Research into thiadiazole-benzofuran hybrids, closely related to the chemical structure , has led to the synthesis of compounds that exhibit promising anticancer properties. These compounds, designed through heterocyclization processes, have been evaluated for their effectiveness against various cancer cell lines, with some showing promising results comparable to standard chemotherapy drugs (Abdelhamid et al., 2018).

Antimicrobial and Antifungal Activities

Another application is in the development of compounds with antimicrobial and antifungal properties. Research has shown that certain derivatives, including pyrazole derivatives containing benzofuran moieties, exhibit significant activities against Candida albicans and various bacterial strains. This suggests potential use in treating infections resistant to conventional antibiotics (Abdel-Wahab et al., 2008).

Fluorescence and Material Science

Compounds with a benzofuran core have also been explored for their fluorescence properties, particularly in the synthesis of blue light-emitting materials. These materials have applications in optoelectronics and as fluorescence markers in biological research, highlighting the versatility of benzofuran derivatives in materials science (Mahadevan et al., 2014).

Solid-Phase Synthesis Techniques

The development of solid-phase synthesis techniques for benzodiazepinones and related structures showcases the chemical versatility and potential pharmaceutical applications of benzofuran derivatives. These techniques offer efficient pathways for generating complex molecules with potential therapeutic uses, demonstrating the broad utility of such compounds in drug discovery and development (Lee et al., 1999).

properties

IUPAC Name

4-ethyl-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-3-15-20(29-25-24-15)21(27)23-17-13-6-4-5-7-16(13)28-19(17)18(26)12-9-8-11(2)14(22)10-12/h4-10H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQXIXRWODVOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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